Chlorofluoroacetyl chloride

Übersicht

Beschreibung

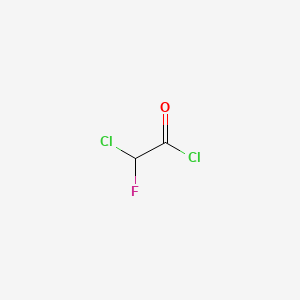

Chlorofluoroacetyl chloride is a chemical compound with the molecular formula C2HCl2FO . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of Chlorofluoroacetyl chloride has been discussed in a paper titled “Synthesis of Optically Active Chlorofluoroacetyl Chloride” by Huguette Molines and Claude Wakselman . Another method involves the reaction of an alkyl ester of a chloro- or bromo-fluoroacetic acid with chlorosulfonic acid to produce the corresponding acid chloride .Molecular Structure Analysis

The molecular structure of Chlorofluoroacetyl chloride consists of 2 carbon atoms, 1 hydrogen atom, 2 chlorine atoms, 1 fluorine atom, and 1 oxygen atom . The molecule has a total of 6 bonds, including 5 non-H bonds, 1 multiple bond, 1 double bond, and 1 acyl halogenide .Physical And Chemical Properties Analysis

Chlorofluoroacetyl chloride has a molecular weight of 130.933 and a density of 1.5±0.1 g/cm3 . It has a boiling point of 71.7±20.0 °C at 760 mmHg . The exact mass is 129.938843 and it has a vapour pressure of 122.4±0.1 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

-

Pharmaceutical Applications

- Field : Medicinal Chemistry .

- Application : Chlorinated compounds, including Chlorofluoroacetyl chloride, are promising for use in medicinal chemistry . More than 250 FDA approved chlorine containing drugs were available in the market and many pharmaceutically important drug candidates are in pre-clinical trials .

- Methods : The synthesis of chlorine containing heterocyclic compounds serves as diverse biological agents and drugs in the pharmaceutical industries .

- Results : The development of more potent and effective chlorinated drugs against numerous diseases is expected in the coming decades .

-

Fluorescence Probes

- Field : Biochemistry, Environmental Protection, Disease Prevention .

- Application : Coumarin derivatives, which can be synthesized using chloro-containing compounds like Chlorofluoroacetyl chloride, can be used as fluorescent probes for metal ions due to their highly variable size, hydrophobicity, and chelation .

- Methods : The existing substituents on the core of coumarin compounds are modified. Most of the fluorescent probes are formed by modifying the 3 and 7 position substituents on the mother nucleus .

- Results : The detection and application of coumarin fluorescent probes for Cu 2+, Hg 2+, Mg 2+, Zn 2+, pH, environmental polarity, and active oxygen and sulfide have been introduced .

-

Antibacterial, Anticancer, Wound Healing, and Tissue Engineering

- Field : Biomedical Sciences .

- Application : Chitosan, a versatile biopolymer derived from chitin, has garnered significant attention in various biomedical applications due to its unique properties, such as biocompatibility, biodegradability, and mucoadhesiveness . Chlorofluoroacetyl chloride could potentially be used in the synthesis of chitosan derivatives .

- Methods : The review provides an overview of the diverse applications of chitosan and its derivatives in the antibacterial, anticancer, wound healing, and tissue engineering fields .

- Results : Chitosan exhibits potent antimicrobial properties by disrupting microbial membranes and DNA, making it a promising natural preservative and agent against bacterial infections .

-

Fluoropolymers in Research Labs

- Field : Analytical Chemistry and Biochemistry .

- Application : Fluoropolymers, which can be synthesized using chloro-containing compounds like Chlorofluoroacetyl chloride, are commonly used in research labs for a variety of purposes .

- Methods : One of the most common applications is as a coating for lab equipment to provide chemical resistance and prevent contamination . They are also used in the construction of specialized containers for storing and handling hazardous materials safely .

- Results : The use of fluoropolymers in university research labs offers several benefits. These materials are non-reactive, meaning they will not interfere with the experiments being conducted .

-

Unique Fluorine Effects in Organic Reactions

- Field : Organic Chemistry .

- Application : Fluoroalkylation reaction, featuring the transfer of a fluoroalkyl group to a substrate, is a straightforward and efficient method for the synthesis of organofluorine compounds . In fluoroalkylation reactions, fluorine substitution can dramatically influence the chemical outcome .

- Methods : The chemistry of alkylation with non-fluorinated reagents may not be applicable to fluoroalkylations, so it is necessary to tackle the fluorine effects to achieve efficient fluoroalkylation reactions .

- Results : Fluorine substitution may bring about new reactivities and transformations that cannot be realized in alkylation with non-fluorinated reagents; thus, fluorine substitution can be used to explore new synthetic methods .

-

Fluorescent Probes for Metal Ions

- Field : Biochemistry, Environmental Protection, Disease Prevention .

- Application : Coumarin fluorescent probes have become more and more widely used in biochemistry, environmental protection, and disease prevention, and have broad prospects .

- Methods : The existing substituents on the core of coumarin compounds were modified. Most of the fluorescent probes are formed by modifying the 3 and 7 position substituents on the mother nucleus .

- Results : The detection and application of coumarin fluorescent probes for Cu 2+, Hg 2+, Mg 2+, Zn 2+, pH, environmental polarity, and active oxygen and sulfide have been introduced .

Safety And Hazards

Chlorofluoroacetyl chloride is classified as dangerous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is also recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Eigenschaften

IUPAC Name |

2-chloro-2-fluoroacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl2FO/c3-1(5)2(4)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZJVRCWSIVAASQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Cl)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90957317 | |

| Record name | Chloro(fluoro)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90957317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chlorofluoroacetyl chloride | |

CAS RN |

359-32-0 | |

| Record name | 2-Chloro-2-fluoroacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl chloride, chlorofluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloro(fluoro)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90957317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-2-fluoroacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

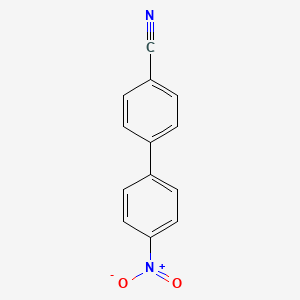

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1352250.png)

![[1-(Benzenesulfonyl)piperidin-3-yl]methanol](/img/structure/B1352258.png)

![1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone](/img/structure/B1352264.png)